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Compound Focus: Latrepirdine

CAS No.: 3613-73-8

Cat. No.: S005380

Historical Overview and Non-CNS Initial Use

Latrepirdine was originally developed and marketed as an antihistamine in Russia in the 1980s, intended
for treating allergic conditions such as hay fever [1] [2]. It was later withdrawn from the Russian market as

more selective antihistamines were developed [3].

The compound is a small molecule with the chemical name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-
3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole and a molecular mass of 319.452 g/mol [1]. Its initial synthesis was

described in Soviet patent SU-01138164, involving a condensation reaction under basic conditions [4].

Repurposing for Neurodegenerative Diseases

The interest in latrepirdine for neurodegenerative diseases emerged from early preclinical studies

suggesting potential neuroprotective and cognition-enhancing properties.

e Initial Preclinical Evidence: Russian research published in 2000 indicated that latrepirdine could
improve learning in animal models with experimental Alzheimer's disease [1]. Early in vitro studies
proposed that its mechanism might involve inhibition of acetylcholinesterase (AChE) and antagonism
of the NMDA receptor [4] [5].

¢ Shift in Mechanistic Understanding: Subsequent research questioned the relevance of these early
findings, as the effects were often observed at high (micromolar) concentrations [4] [2]. This led to the
investigation of other mechanisms, detailed in the table below.
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Proposed Mechanisms of Action

Latrepirdine is characterized by a complex and multifaceted pharmacology, engaging multiple targets

relevant to neuronal function and survival.

Mechanism

Description

Key Supporting Evidence

Receptor
Interactions

Mitochondrial
Modulation

lon Channel
Regulation

Induction of
Autophagy

Potent antagonist at histamine H1,
serotonin (5-HT6, 5-HT7), and
adrenergic 02B receptors [6] [2].

Stabilizes mitochondrial function;
inhibits mitochondrial permeability
transition pore (MPTP) opening [4]
[1] [2].

Inhibits voltage-gated L-type
calcium channels [1] [2].

Enhances mTOR- and Atg5-
dependent autophagy (cellular
"clean-up" process) [7] [8].

Identified as a potent 5-HT6 antagonist (~50
nM) and 5-HT7 antagonist (<10 nM);
believed to underpin pro-cognitive effects [7]

[6] [2].

In vitro experiments demonstrated protection
of mitochondria from calcium-induced
swelling and improved calcium homeostasis

[4] [2].

Early in vitro studies showed blockade of L-
type Ca2+ channels and modulation of
AMPA and NMDA glutamate receptor activity

[1].

Cellular models (HelLa, N2a) showed
increased autophagosome formation; mouse
models exhibited reduced AB42 and o-
synuclein [7] [8].

The following diagram summarizes the key molecular pathways and cellular processes influenced by

latrepirdine based on preclinical research:
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Summary of Latrepirdine's Multi-Target Mechanism

Clinical Development and Trial Outcomes

The clinical journey of latrepirdine was marked by initial high hopes followed by definitive failures in

large-scale trials.

Trial | Study Phase Outcome & Key Data

Russian Trial in Il Positive: Significant improvement over placebo at 6 and 12 months on
AD [3] (equiv.)  all 5 efficacy endpoints (cognition, global function, ADLS, behavior).
CONNECTION 11 Failed: No significant difference vs. placebo on co-primary endpoints
(AD) [3] (cognition, global function) at 6 months.

HORIZON (HD) [9] |

I Failed: No significant improvement in cognition (MMSE) or global
function vs. placebo after 6 months. Safe but ineffective.
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Trial | Study Phase Outcome & Key Data

CONCERT (AD) 1] Failed: Another Phase Il trial that failed to show benefit, ending major
development for AD [1].

The stark contrast between the highly positive single-country Russian trial and the subsequent negative
multinational trials raised questions about trial design and conduct. Potential reasons discussed in the
scientific community include differences in the patient population, the specific drug formulation used, and
the possibility of unintentional unblinding in the initial trial due to the drug's distinctive side effects like dry

mouth and a numbing sensation on the tongue [3].

Future Directions and Research

Although major development for Alzheimer's and Huntington's disease has been discontinued, research into

latrepirdine has not entirely ceased.

¢ Ongoing Investigation of Mechanisms: The molecular basis for its pro-autophagic and pro-
neurogenic activities is still considered a viable lead worth optimizing for future drug discovery [7] [8].

¢ Novel Formulations: A 2024 patent proposes combining latrepirdine with a low-dose
"pharmacokinetic stabilizer" such as paroxetine, fluoxetine, or quinidine. The goal is to improve its
pharmacokinetic profile and therapeutic window, potentially for disorders related to noradrenergic
hyperarousal [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3346261/
https://scholar.barrowneuro.org/neurology/926
https://patents.google.com/patent/WO2025128666A1/fr
https://pmc.ncbi.nlm.nih.gov/articles/PMC3625697/
https://pubmed.ncbi.nlm.nih.gov/22850627/
https://scholars.duke.edu/publication/946787
https://www.smolecule.com/products/b005380#latrepirdine-discovery-and-initial-clinical-use
https://www.smolecule.com/products/b005380#latrepirdine-discovery-and-initial-clinical-use
https://www.smolecule.com/products/b005380#latrepirdine-discovery-and-initial-clinical-use
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s005380?utm_src=pdf-bulk
https://www.smolecule.com/products/s005380?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s005380?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

